1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine
Description
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is a cyclopropanamine derivative characterized by a pyridinylmethyl substituent with a methoxy group at the 2-position of the pyridine ring. Anlotinib, structurally defined as 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine, inhibits angiogenesis and tumor growth by targeting VEGFR, FGFR, and PDGFR .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
AFTLEVREWGDBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CC2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, is subjected to a series of reactions to introduce the methylene bridge. This can be achieved through halogenation followed by nucleophilic substitution.
Cyclopropanation: The intermediate is then reacted with a suitable cyclopropane precursor under conditions that promote cyclopropanation. This often involves the use of a strong base and a cyclopropane donor.
Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxypyridine moiety can undergo substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Cyclopropanamine Derivatives
Structural and Functional Diversity
Cyclopropanamine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula.
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Target Binding: Pyridinylmethyl vs. Indolylquinoline: Anlotinib’s indolylquinoline scaffold enhances binding to tyrosine kinases via π-π stacking and hydrogen bonding. Trifluoromethyl Groups: Derivatives like 1-(trifluoromethyl)cyclopropanamine exhibit enhanced metabolic stability and lipophilicity, making them suitable for central nervous system (CNS) targets (e.g., BACE1 in Alzheimer’s disease) .
Biological Activity: Anlotinib demonstrates nanomolar potency against VEGFR2 (IC₅₀ = 0.2 nM) and PDGFRβ (IC₅₀ = 2.7 nM), attributed to its extended aromatic system . In contrast, 1-(3-Fluorophenyl)cyclopropanamine lacks published efficacy data but is hypothesized to modulate serotonin or dopamine receptors due to fluorophenyl motifs common in CNS drugs .
Biological Activity
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry, primarily due to its potential as a selective inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in epigenetic regulation and is implicated in various diseases, including cancers and neurodegenerative disorders. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine core linked to a methoxy-substituted pyridine moiety. This unique structure enhances its ability to interact with biological targets, particularly LSD1. The presence of the pyridine ring contributes to the compound's reactivity and binding affinity.
Inhibition of LSD1 : Research indicates that 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine selectively inhibits LSD1 through favorable interactions within the enzyme's active site. Molecular docking studies have shown that the compound forms critical hydrogen bonds and hydrophobic interactions, stabilizing its binding to LSD1.
Efficacy in Preclinical Models
Studies have demonstrated that derivatives of this compound exhibit significant efficacy in preclinical models. For instance, specific derivatives have been shown to reduce tumor growth in xenograft models by inhibiting LSD1 activity, highlighting their therapeutic potential.
Structural Similarities and Comparisons
The following table summarizes compounds structurally similar to 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine, along with their similarity indices:
| Compound Name | Similarity Index |
|---|---|
| 1-(Pyridin-2-yl)cyclopropanamine | 0.98 |
| (S)-2-(Pyridin-2-yl)butan-2-amine | 0.98 |
| 1-(Pyridin-2-yl)cyclohexanamine | 0.94 |
| 1-(Pyridin-2-yl)cyclobutanamine | 0.94 |
The structural uniqueness of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine allows it to act as a more selective inhibitor compared to other similar compounds.
Cancer Treatment
In a study focusing on cancer treatment, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that it could serve as a promising candidate for further development in cancer therapeutics.
Neurodegenerative Diseases
Another study investigated its potential application in neurodegenerative diseases by assessing its impact on neuronal cell survival under stress conditions. The findings revealed that treatment with this compound improved cell viability and reduced apoptosis markers, indicating neuroprotective properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine, and what analytical methods are critical for confirming its structural integrity?
- Synthetic Routes :
-
Multi-step organic synthesis typically involves coupling the pyridinylmethoxy group to the cyclopropanamine core. Reactions may require palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under inert atmospheres .
-
Intermediate steps might include nucleophilic substitution or reductive amination, with reagents such as sodium azide (NaN₃) or hydrogen gas (H₂) with Pd/C catalysts .
- Analytical Methods :
-
Nuclear Magnetic Resonance (NMR) : For confirming regiochemistry and substituent orientation.
-
High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.
-
Infrared Spectroscopy (IR) : To identify functional groups like methoxy (-OCH₃) and amine (-NH₂) .
Key Analytical Techniques Purpose References NMR Spectroscopy Structural elucidation HRMS Molecular weight confirmation HPLC Purity assessment
Q. How can researchers characterize the purity and stability of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine under various experimental conditions?
- Purity Analysis :
- Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
- Thermogravimetric Analysis (TGA) assesses thermal degradation thresholds .
- Stability Studies :
- Test under varying pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and temperatures (4°C, 25°C, 40°C) to simulate storage and in vivo environments.
- Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can discrepancies in biological activity data for 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine across different assay systems be systematically investigated?
- Strategies :
Cross-Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Solubility and Stability : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) and check for aggregation .
Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways .
- Example Workflow :
- Step 1 : Replicate assays in parallel with positive controls.
- Step 2 : Use mass spectrometry to confirm compound integrity post-assay .
Q. What strategies are effective in optimizing the synthetic yield of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine while minimizing byproduct formation?
- Reaction Optimization :
-
Screen catalysts (e.g., Pd/C, CuI) and solvents (DMF, toluene) to improve regioselectivity .
-
Adjust stoichiometry of reactants to favor cyclopropane ring formation over linear byproducts.
- Byproduct Mitigation :
-
Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
Optimization Factor Impact on Yield/Byproducts References Catalyst (Pd/C vs. CuI) Alters reaction kinetics Solvent Polarity (DMF vs. toluene) Affects intermediate solubility
Q. How can computational modeling predict the receptor interaction profiles of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine, and what experimental validations are necessary?
- Computational Approaches :
- Molecular Docking : Predict binding poses at target receptors (e.g., serotonin or dopamine transporters) using software like AutoDock .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations) .
- Experimental Validation :
- In Vitro Binding Assays : Compare predicted affinity (e.g., Ki values) with experimental results from radioligand displacement studies .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position) to test docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
